molecular formula C9H16Cl2N2 B15318984 Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride

Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride

Cat. No.: B15318984
M. Wt: 223.14 g/mol
InChI Key: GYWUYOYTXUELQB-UHFFFAOYSA-N
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Description

Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride is a chemical compound with the molecular formula C9H15Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and ethylamine as the primary starting materials.

    Alkylation Reaction: Pyridine undergoes an alkylation reaction with ethylamine in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride), to form Ethyl[1-(pyridin-3-yl)ethyl]amine.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride can be compared with other similar compounds, such as:

    1-(3-Pyridyl)ethylamine: A simpler analog without the ethyl group.

    3-(Ethylamino)pyridine: Another derivative with different substitution patterns.

    N-Ethylpyridinium chloride: A quaternary ammonium salt with different properties.

Properties

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.14 g/mol

IUPAC Name

N-ethyl-1-pyridin-3-ylethanamine;dihydrochloride

InChI

InChI=1S/C9H14N2.2ClH/c1-3-11-8(2)9-5-4-6-10-7-9;;/h4-8,11H,3H2,1-2H3;2*1H

InChI Key

GYWUYOYTXUELQB-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C1=CN=CC=C1.Cl.Cl

Origin of Product

United States

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